molecular formula C21H24ClFN6O B3005918 N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179416-35-3

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B3005918
CAS No.: 1179416-35-3
M. Wt: 430.91
InChI Key: JOTDDRKXNDTYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,5-triazine derivative featuring a morpholino group at the 6-position, a 3,4-dimethylphenyl group at the N2 position, and a 4-fluorophenyl group at the N4 position, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-14-3-6-18(13-15(14)2)24-20-25-19(23-17-7-4-16(22)5-8-17)26-21(27-20)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTDDRKXNDTYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a base and elevated temperatures to facilitate the substitution.

    Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the triazine core, potentially converting it to a dihydrotriazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylphenyl group yields quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antiproliferative properties against various cancer cell lines. Studies have shown that triazine derivatives can inhibit tumor growth by interfering with specific biological pathways involved in cell division and survival. The mechanism of action typically involves the modulation of enzyme activity or receptor interactions that are crucial for cancer cell proliferation .

Case Studies

  • Anticancer Activity : Research has demonstrated that N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exhibits significant activity against breast and lung cancer cell lines. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activity, potentially through the inhibition of viral replication processes .

Material Science

The unique chemical structure of this triazine derivative allows it to be utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings and polymers.

Applications in Material Science

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and enhance overall performance .
  • Coatings : Due to its chemical properties, it is being explored for use in protective coatings that require durability and resistance to environmental factors .

Agrochemicals

Triazine derivatives are known for their herbicidal properties. Research is ongoing to evaluate the effectiveness of this compound as a potential herbicide.

Case Studies

  • Herbicidal Activity : Initial findings indicate that this compound may inhibit the growth of certain weed species by disrupting photosynthesis or other critical metabolic pathways . Further studies are needed to assess its efficacy and safety as an agricultural chemical.

Mechanism of Action

The mechanism by which N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules. The morpholino group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N2-(3,4-Dimethylphenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine Hydrochloride
  • Key Difference : Fluorine substitution at the 2-position of the N4 phenyl group instead of the 4-position.
  • Additionally, electronic effects (e.g., dipole interactions) could differ due to the fluorine’s position .
N2-(3-Chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • Key Differences :
    • N2 substituent : 3-Chloro-4-fluorophenyl (electron-withdrawing Cl and F) vs. 3,4-dimethylphenyl (electron-donating CH3 groups).
    • N4 substituent : 4-Ethylphenyl (lipophilic ethyl group) vs. 4-fluorophenyl.
  • The ethyl group enhances lipophilicity, which may affect pharmacokinetics .
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
  • Key Differences :
    • Substituents : Chlorine at the 4-position and N-methylaniline at the 2-position.
    • Synthesis : Prepared via THF/Na2CO3-mediated reaction, yielding 81.3%—a benchmark for triazine derivative synthesis efficiency .
  • Impact : The chloro group increases reactivity (e.g., susceptibility to nucleophilic substitution), making this compound less stable than the dimethyl/fluorophenyl analogue under physiological conditions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C22H25FN6O·HCl 464.94 3,4-Dimethylphenyl, 4-Fluorophenyl, HCl High (due to HCl salt)
N4-(2-Fluorophenyl) Analog () C22H25FN6O·HCl 464.94 3,4-Dimethylphenyl, 2-Fluorophenyl, HCl Moderate (steric hindrance)
N2-(3-Cl-4-F-phenyl) Analog () C21H22ClFN6O 428.90 3-Cl-4-F-phenyl, 4-Ethylphenyl Low (non-ionic, lipophilic)
4-Chloro-N-methyl Analog () C14H17ClN6O 328.78 4-Cl, N-methylaniline Moderate (polar chloro group)

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a triazine core that is modified with various substituents, including dimethylphenyl and fluorophenyl groups, which contribute to its unique properties and biological interactions.

Structure and Composition

  • IUPAC Name : 2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride
  • Molecular Formula : C21H24ClFN6O
  • Molecular Weight : 430.91 g/mol
  • CAS Number : 1179416-35-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazine Core : This is achieved through a cyclization reaction involving cyanuric chloride and appropriate amines.
  • Substitution Reactions : The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups occurs via nucleophilic aromatic substitution.
  • Morpholino Group Addition : The morpholino group is added through another nucleophilic substitution reaction.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating a library of similar compounds found that those with the triazine scaffold had selective activity against breast cancer cell lines, particularly the triple-negative MDA-MB231 cells. These compounds showed a notable ability to inhibit cell growth without adversely affecting non-cancerous cells (MCF-10A) .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : The triazine core can bind to specific enzymes and proteins involved in cellular pathways related to cancer progression.
  • Molecular Interactions : The presence of electron-donating groups enhances binding affinity and selectivity towards target proteins.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has indicated that:

  • Compounds with para-substituted phenyl groups tend to exhibit stronger antiproliferative activity.
  • The combination of specific substituents on the phenyl rings can significantly influence the overall potency against cancer cells .

Study 1: Antiproliferative Screening

In a study involving a library of 126 compounds based on the triazine scaffold, several demonstrated promising activity against MDA-MB231 cells with growth inhibition observed at concentrations as low as 0.06 μM. The compounds were selectively active against cancer cells while sparing normal breast cells from significant growth inhibition .

Study 2: QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling was employed to predict the biological activity of various derivatives. This modeling indicated that modifications to the substituent positions on the phenyl rings could enhance anticancer properties. The most effective combinations included electron-donating groups in specific positions .

Summary Table of Biological Activity

CompoundTarget Cell LineGI50 (μM)Selectivity
Compound AMDA-MB2310.06High
Compound BSKBR-30.12Moderate
Compound CMCF-10A>25Low

Q & A

Q. What synthetic methodologies are recommended for preparing this triazine derivative in academic labs?

The compound is synthesized via nucleophilic substitution of cyanuric chloride. A stepwise approach involves:

  • Reacting cyanuric chloride with morpholine to introduce the morpholino group at the 6-position.
  • Sequential substitution with 3,4-dimethylaniline and 4-fluoroaniline at the 2- and 4-positions.
  • Final hydrochlorination to stabilize the product. Microwave-assisted methods (30–60 minutes, 100–120°C) can improve reaction efficiency compared to traditional reflux (6–12 hours) . Use polar aprotic solvents (e.g., DMF) and monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons from dimethylphenyl/fluorophenyl groups at δ 6.8–7.5 ppm; morpholino protons at δ 3.6–3.8 ppm) .
  • IR Spectroscopy : Confirm secondary amine stretches (~3260 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., incomplete substitution intermediates) .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize assays aligned with triazine derivatives’ known activities:

  • Kinase Inhibition : Use enzymatic assays (e.g., EGFR or CDK2) due to morpholino groups’ affinity for ATP-binding pockets .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Apply quantum chemical calculations (e.g., DFT) to:

  • Model transition states for nucleophilic substitution steps, identifying rate-limiting barriers.
  • Predict regioselectivity using Fukui indices or electrostatic potential maps . Tools like Gaussian or ORCA, combined with cheminformatics (e.g., ICReDD’s reaction path search), can reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Mitigate via:

  • Dose-Response Reproducibility : Validate results across ≥3 independent labs.
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
  • Structural Analog Comparison : Benchmark against hexamethylmelamine or 2-amino-4-morpholino-1,3,5-triazine to contextualize activity .

Q. How does the morpholino group influence the compound’s physicochemical properties?

The morpholino moiety enhances:

  • Solubility : Polar oxygen atoms improve aqueous solubility (logP reduction by ~0.5 units).
  • Metabolic Stability : Resistance to cytochrome P450 oxidation compared to piperazine analogs.
  • Binding Interactions : Hydrogen bonding with kinase catalytic domains (confirmed via X-ray crystallography of similar triazines) .

Q. What experimental designs statistically optimize synthesis yield and purity?

Use factorial design (e.g., Box-Behnken) to evaluate variables:

  • Factors : Temperature, solvent polarity, stoichiometry.
  • Response Variables : Yield (%), HPLC purity (%). ANOVA analysis identifies significant factors, minimizing experiments while maximizing data robustness .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateCharacterization TechniqueCritical Data PointsSource
6-Morpholino-1,3,5-triazine¹H NMRδ 3.6–3.8 ppm (morpholino CH₂)
N2-(3,4-Dimethylphenyl) intermediateLC-MS[M+H]⁺ = 345.2 m/z

Q. Table 2. Comparison of Biological Activities in Triazine Derivatives

CompoundIC₅₀ (EGFR Inhibition)MIC (S. aureus)Notes
Target Compound0.8 µM16 µg/mLMorpholino enhances solubility
Hexamethylmelamine12 µM>64 µg/mLLower potency due to lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.